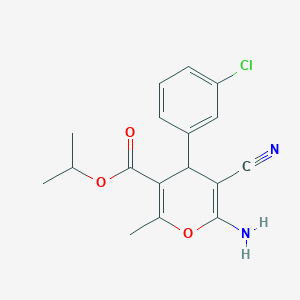![molecular formula C22H34N2O3 B6115373 7-(2,3-dimethoxybenzyl)-2-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decane](/img/structure/B6115373.png)
7-(2,3-dimethoxybenzyl)-2-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2,3-dimethoxybenzyl)-2-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decane, also known as SPD, is a synthetic compound that has been extensively studied for its potential in scientific research. SPD belongs to the class of spirocyclic compounds and has shown promising results in various biochemical and physiological studies.
作用机制
The mechanism of action of 7-(2,3-dimethoxybenzyl)-2-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decane is not fully understood, but it is believed to involve the modulation of sigma-1 receptors and ion channels. Sigma-1 receptors are located in the endoplasmic reticulum and plasma membrane and are involved in various physiological and pathological processes. 7-(2,3-dimethoxybenzyl)-2-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decane has been shown to bind to sigma-1 receptors with high affinity and to modulate their activity. 7-(2,3-dimethoxybenzyl)-2-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decane has also been shown to modulate ion channels, including voltage-gated calcium channels, which are involved in various physiological processes, including neurotransmitter release, muscle contraction, and gene expression.
Biochemical and Physiological Effects:
7-(2,3-dimethoxybenzyl)-2-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decane has been shown to have various biochemical and physiological effects. It has been shown to have neuroprotective effects in animal models of cerebral ischemia, traumatic brain injury, and neurodegenerative diseases. 7-(2,3-dimethoxybenzyl)-2-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decane has also been shown to modulate ion channels, including voltage-gated calcium channels, and to have anti-inflammatory effects. In addition, 7-(2,3-dimethoxybenzyl)-2-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decane has been shown to have antitumor effects in various cancer cell lines.
实验室实验的优点和局限性
7-(2,3-dimethoxybenzyl)-2-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decane has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has a high affinity for sigma-1 receptors and modulates their activity, making it a valuable tool for studying the physiological and pathological processes involving sigma-1 receptors. However, there are also limitations to the use of 7-(2,3-dimethoxybenzyl)-2-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decane in lab experiments. Its mechanism of action is not fully understood, and its effects on other receptors and ion channels are not well characterized. In addition, the use of 7-(2,3-dimethoxybenzyl)-2-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decane in animal models may not fully represent the effects in humans.
未来方向
There are several future directions for the study of 7-(2,3-dimethoxybenzyl)-2-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decane. Further studies are needed to elucidate its mechanism of action and to characterize its effects on other receptors and ion channels. In addition, the use of 7-(2,3-dimethoxybenzyl)-2-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decane in human studies should be explored to determine its potential as a therapeutic agent for various neurological and psychiatric disorders. The development of more potent and selective sigma-1 receptor ligands based on the structure of 7-(2,3-dimethoxybenzyl)-2-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decane is also an area of future research. Finally, the use of 7-(2,3-dimethoxybenzyl)-2-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decane in combination with other drugs or therapies should be explored to determine its potential synergistic effects.
合成方法
The synthesis of 7-(2,3-dimethoxybenzyl)-2-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decane involves several steps, including the condensation of 2,3-dimethoxybenzaldehyde with tetrahydro-2H-pyran-4-ol in the presence of a catalyst, followed by the reaction with 1,2-diaminocyclohexane and subsequent cyclization. The yield of 7-(2,3-dimethoxybenzyl)-2-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decane is around 50%, and the purity can be improved by recrystallization. The synthesis method of 7-(2,3-dimethoxybenzyl)-2-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decane has been optimized, and several modifications have been proposed to improve the yield and purity of the compound.
科学研究应用
7-(2,3-dimethoxybenzyl)-2-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decane has been extensively studied for its potential in various scientific research applications. It has been shown to have a high affinity for sigma-1 receptors, which are involved in various physiological and pathological processes, including neuroprotection, cell survival, and modulation of ion channels. 7-(2,3-dimethoxybenzyl)-2-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decane has been shown to have neuroprotective effects in animal models of cerebral ischemia, traumatic brain injury, and neurodegenerative diseases. It has also been shown to modulate ion channels, including voltage-gated calcium channels, and to have anti-inflammatory effects.
属性
IUPAC Name |
9-[(2,3-dimethoxyphenyl)methyl]-2-(oxan-4-yl)-2,9-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O3/c1-25-20-6-3-5-18(21(20)26-2)15-23-11-4-9-22(16-23)10-12-24(17-22)19-7-13-27-14-8-19/h3,5-6,19H,4,7-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQOZSAIYBYZTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCCC3(C2)CCN(C3)C4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-dibromo-6-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6115302.png)
![3-{1-[3-(acetylamino)benzoyl]-3-piperidinyl}-N-(2-chlorobenzyl)propanamide](/img/structure/B6115306.png)
![3-{1-[2-(allyloxy)benzyl]-4-piperidinyl}-N-(4-fluorobenzyl)propanamide](/img/structure/B6115314.png)
![ethyl 4-[(3-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B6115326.png)
![7-bromo-2-(3,5-dibromo-2-methoxybenzylidene)[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B6115330.png)
![(2E)-N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(3-pyridinyl)acrylamide](/img/structure/B6115335.png)
![N-[1-(1-adamantyl)propyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B6115349.png)
![1-(cyclohexylmethyl)-3-[(4-ethyl-1-piperazinyl)methyl]-3-hydroxy-2-piperidinone](/img/structure/B6115362.png)
![N-(5-chloro-2-methylphenyl)-1-{2-[(5-chloro-2-methylphenyl)amino]-1-methyl-2-oxoethyl}-1H-pyrazole-3-carboxamide](/img/structure/B6115369.png)
![N-(2,5-dimethylphenyl)-N',N'-dimethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfamide](/img/structure/B6115371.png)
![2-(4-chlorophenyl)-2-oxoethyl 4-[(diisobutylamino)sulfonyl]benzoate](/img/structure/B6115380.png)
![N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(2-thienyl)acetamide](/img/structure/B6115384.png)
![N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}tetrahydro-2H-thiopyran-4-amine](/img/structure/B6115396.png)